molecular formula C24H23NO6 B11017834 N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11017834
M. Wt: 421.4 g/mol
InChI Key: WUGBUBPPCFZIOB-LGTGAQBVSA-N
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Description

(2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound that features a chromenone core structure, a propanoic acid moiety, and a phenyl group

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H23NO6/c1-14(22(26)25-20(23(27)28)12-15-6-3-2-4-7-15)30-16-10-11-18-17-8-5-9-19(17)24(29)31-21(18)13-16/h2-4,6-7,10-11,13-14,20H,5,8-9,12H2,1H3,(H,25,26)(H,27,28)/t14?,20-/m0/s1

InChI Key

WUGBUBPPCFZIOB-LGTGAQBVSA-N

Isomeric SMILES

CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID can be approached through several synthetic routes. One common method involves the condensation of a chromenone derivative with an amino acid derivative under acidic or basic conditions. The reaction typically requires a catalyst such as a Lewis acid or a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID: shares structural similarities with other chromenone derivatives and amino acid conjugates.

    Chromenone Derivatives: Compounds with a chromenone core structure, such as flavonoids and coumarins, which are known for their diverse biological activities.

    Amino Acid Conjugates: Compounds that combine amino acids with other functional groups, often used in drug design and development.

Uniqueness

The uniqueness of (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct properties and activities, making it a valuable compound for research and development.

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